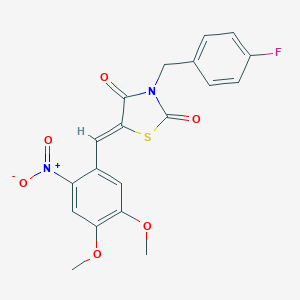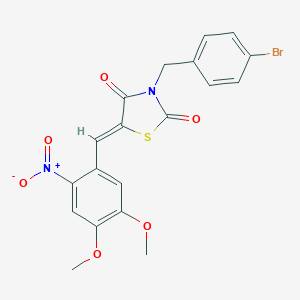![molecular formula C26H26ClN3O4 B302276 2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B302276.png)
2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorobenzoyl, carbohydrazonoyl, ethoxyphenoxy, and dimethylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Chlorobenzoyl Intermediate: This step involves the reaction of 4-chlorobenzoic acid with suitable reagents to form the chlorobenzoyl intermediate.
Carbohydrazonoyl Formation: The chlorobenzoyl intermediate is then reacted with hydrazine derivatives to form the carbohydrazonoyl group.
Ethoxyphenoxy Addition: The carbohydrazonoyl intermediate is further reacted with ethoxyphenol under specific conditions to introduce the ethoxyphenoxy group.
Final Coupling: The final step involves coupling the ethoxyphenoxy intermediate with 3,4-dimethylaniline to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
Compared to similar compounds, 2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C26H26ClN3O4 |
|---|---|
Peso molecular |
480 g/mol |
Nombre IUPAC |
4-chloro-N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C26H26ClN3O4/c1-4-33-24-14-19(15-28-30-26(32)20-7-9-21(27)10-8-20)6-12-23(24)34-16-25(31)29-22-11-5-17(2)18(3)13-22/h5-15H,4,16H2,1-3H3,(H,29,31)(H,30,32)/b28-15- |
Clave InChI |
NOQVCZZNIZSMED-MBTHVWNTSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-(4-fluorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302193.png)
![(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B302194.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B302195.png)


![3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302199.png)
![(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302200.png)
![3-(4-Bromobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302202.png)
![(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302204.png)
![Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302206.png)

![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302208.png)
![(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302209.png)
![3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid](/img/structure/B302216.png)
